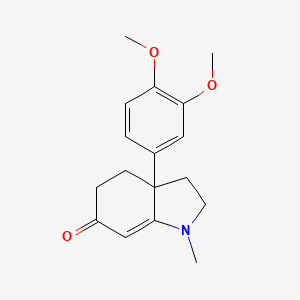

D7-Mesembrenone

Description

Structure

3D Structure

Properties

CAS No. |

80287-15-6 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5-tetrahydroindol-6-one |

InChI |

InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10-11H,6-9H2,1-3H3 |

InChI Key |

XPUOZJJNPJXFTD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(C1=CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of D7-Mesembrenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone is a mesembrine-type alkaloid found in the plant Sceletium tortuosum, a succulent traditionally used by indigenous people of Southern Africa for its mood-elevating and anxiolytic properties. While much of the research on Sceletium tortuosum has focused on the alkaloids mesembrine and mesembrenone, this compound has emerged as a compound of significant interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its antioxidant, tyrosinase inhibitory, and anti-inflammatory activities.

Core Mechanisms of Action

Current research indicates that this compound exerts its biological effects through three primary mechanisms: potent antioxidant activity, powerful inhibition of the enzyme tyrosinase, and anti-inflammatory effects.

Antioxidant Activity

This compound is recognized as a potent antioxidant.[1][2] In a comparative study of two different Sceletium tortuosum extracts, one with a high concentration of mesembrine and the other with a high concentration of delta-7-mesembrenone, the latter demonstrated a potent antioxidant effect.[1][2] This suggests that this compound is a significant contributor to the overall antioxidant capacity of Sceletium tortuosum extracts. The precise mechanisms by which this compound exerts its antioxidant effects, such as radical scavenging or upregulation of endogenous antioxidant enzymes, are yet to be fully elucidated.

Tyrosinase Inhibition

This compound is a powerful inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] This inhibitory action suggests potential applications in dermatology and cosmetology for the management of hyperpigmentation disorders. The specific kinetics and mode of inhibition (e.g., competitive, non-competitive) of tyrosinase by isolated this compound have not been detailed in the available literature.

Anti-inflammatory Effects

In addition to its antioxidant and enzyme inhibitory roles, this compound is also reported to possess anti-inflammatory properties.[1] The underlying signaling pathways and molecular targets mediating these effects are currently not well-defined in the scientific literature.

Quantitative Data

A significant limitation in the current body of research is the lack of specific quantitative data, such as IC50 or Ki values, for the bioactivities of isolated this compound. The available studies have primarily focused on extracts of Sceletium tortuosum with varying concentrations of different alkaloids.[1][2]

Table 1: Summary of this compound Bioactivities (Qualitative)

| Activity | Potency Description | Reference |

| Antioxidant | Potent | [1][2] |

| Tyrosinase Inhibition | Powerful | [1] |

| Anti-inflammatory | Present | [1] |

Experimental Protocols

Detailed experimental protocols for the assessment of the bioactivities of isolated this compound are not currently available in the published literature. However, based on standard methodologies for assessing antioxidant, tyrosinase inhibition, and anti-inflammatory activities, the following general protocols can be described.

Antioxidant Activity Assay (General Protocol)

A common in vitro method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Workflow for DPPH Radical Scavenging Assay

Caption: General workflow for assessing antioxidant activity using the DPPH assay.

Tyrosinase Inhibition Assay (General Protocol)

The inhibitory effect of this compound on tyrosinase activity can be determined spectrophotometrically using L-DOPA as a substrate.

Workflow for Tyrosinase Inhibition Assay

Caption: General workflow for assessing tyrosinase inhibitory activity.

Anti-inflammatory Activity Assay (General Protocol)

A common in vitro model to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for In Vitro Anti-inflammatory Assay

Caption: General workflow for assessing anti-inflammatory activity in vitro.

Signaling Pathways

The specific signaling pathways modulated by this compound to exert its anti-inflammatory effects have not yet been elucidated. Future research should focus on investigating its impact on key inflammatory pathways such as NF-κB, MAPK, and JAK-STAT signaling cascades.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising bioactive alkaloid from Sceletium tortuosum with demonstrated potent antioxidant, powerful tyrosinase inhibitory, and anti-inflammatory properties. However, to fully understand its therapeutic potential, further research is critically needed. Future studies should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.

-

Quantitative Analysis: Determining the IC50 and Ki values for its antioxidant, tyrosinase inhibitory, and anti-inflammatory activities.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways involved in its various biological effects.

-

Preclinical and Clinical Evaluation: Conducting rigorous preclinical and eventually clinical trials to assess its safety and efficacy for potential therapeutic applications.

This in-depth technical guide summarizes the current knowledge on the mechanism of action of this compound and highlights the key areas for future investigation that will be crucial for its development as a potential therapeutic agent.

References

The Emergence of a Minor Alkaloid: A Technical Guide to the Discovery and Natural Occurrence of D7-Mesembrenone in Sceletium tortuosum

For Immediate Release

This technical guide provides an in-depth overview of the discovery, natural occurrence, and analytical quantification of D7-Mesembrenone, a minor alkaloid found in the medicinal plant Sceletium tortuosum. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate further research and development in this field.

Introduction

Sceletium tortuosum, a succulent plant indigenous to Southern Africa, has a long history of traditional use for its mood-enhancing and anxiety-reducing properties. The primary psychoactive constituents are a group of mesembrine-type alkaloids, with mesembrine and mesembrenone being the most abundant and well-studied. However, a broader spectrum of minor alkaloids, including this compound, contributes to the plant's overall phytochemical profile and potential therapeutic effects. This guide focuses specifically on this compound, a compound that has garnered increasing interest due to its variable presence and potential biochemical significance.

Discovery and Natural Occurrence

The identification of this compound in Sceletium tortuosum is intrinsically linked to the broader analytical investigation of the plant's alkaloid composition. Early phytochemical studies of Sceletium species focused on the major alkaloids. However, with the advancement of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), a more detailed characterization of the plant's chemical constituents became possible, leading to the identification of numerous minor alkaloids, including this compound.

A significant finding regarding the natural occurrence of this compound is its notable increase during the traditional preparation of "kougoed" or "channa," which involves the fermentation of the plant material. This process has been shown to cause a chemical transformation of the primary alkaloid, mesembrine, into this compound. Furthermore, studies on the distribution of alkaloids within the plant have revealed that this compound concentrations can be significantly higher in the roots compared to the shoots.[1] This suggests a potential role for this alkaloid in the plant's root system or specific biosynthetic and metabolic processes occurring in this part of the plant.

Quantitative Data on this compound Occurrence

The concentration of this compound in Sceletium tortuosum can vary considerably based on factors such as the plant's genetic makeup, growing conditions, and post-harvest processing. The following tables summarize key quantitative findings from published research.

| Plant Material | Initial Mesembrine Concentration (%) | Final Mesembrine Concentration (%) | Final this compound Concentration (%) | Duration of Fermentation (days) | Reference |

| Aerial parts of S. tortuosum | 1.33 | 0.05 | 0.11 | 10 |

Table 1: Transformation of Mesembrine to this compound during Fermentation. This table illustrates the significant chemical conversion that occurs during the traditional fermentation process, leading to a substantial increase in the relative abundance of this compound.

| Plant Part | Growing Medium | Fertigation Regime | This compound Area (%) | Reference |

| Roots | Sawdust + Vermiculite (SV) | Fertigation Regime 4 (FR4) | 52.37 | [1] |

| Roots | Sawdust + Coco Coir (SC) | Fertigation Regime 2 (FR2) | 26.35 | [1] |

| Shoots | Not specified | Not specified | Lower than roots | [1] |

Table 2: Variation in this compound Levels in Hydroponically Grown Sceletium tortuosum. This table highlights the influence of cultivation conditions and plant part on the accumulation of this compound, with roots showing a particularly high concentration under specific hydroponic settings.

Experimental Protocols

Accurate quantification of this compound and other mesembrine alkaloids is crucial for quality control of raw materials and standardized extracts. Several analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of mesembrine-type alkaloids.[2][3][4][5][6]

Sample Preparation:

-

Obtain dried and powdered aerial parts of Sceletium tortuosum.

-

Perform a methanolic extraction of the plant material.[4]

-

Filter the extract prior to injection into the HPLC system.

Chromatographic Conditions:

-

Column: C18 column.[3]

-

Mobile Phase: A common mobile phase consists of a mixture of water, acetonitrile (ACN), and ammonium hydroxide. A ratio of 72:28 (water:ACN) with 0.01% ammonium hydroxide has been reported.[7] Another study utilized a ratio of 70:30:0.01 (water:ACN:ammonium hydroxide solution (25%)).[2]

-

Flow Rate: Typically around 1.0 ml/min.[4]

-

Injection Volume: 20 µl.[4]

Validation Parameters:

-

Linearity: Calibration curves for mesembrine-type alkaloids, including this compound, have shown linearity over a concentration range of 400-60,000 ng/ml with correlation coefficients >0.99.[3][5]

-

Limits of Quantitation (LOQ) and Detection (LOD): LOQ and LOD have been reported to be 100 ng/ml and 200 ng/ml, respectively.[3][5]

-

Accuracy: Accuracy for relevant alkaloids has been found to be between 94.8% and 103.6%.[3][5]

-

Precision: Inter-day relative standard deviation (RSD) has been reported to be less than 3%.[3][5]

-

Recovery: Recoveries are typically within the range of 95% to 105%.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of alkaloids in Sceletium tortuosum.[8]

Sample Preparation:

-

Alkaloid fractions are extracted from the plant material.

-

For improved separation and sensitivity, especially for compounds with hydroxyl groups, silylation of the alkaloid fractions can be performed.

GC-MS Conditions:

-

Specific column types and temperature programs are employed to achieve separation of the various alkaloids. Detailed parameters can be found in specialized literature.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

This highly sensitive and selective technique is particularly useful for the quantification of alkaloids in complex biological matrices, such as plasma.[9][10]

Sample Preparation (for plasma analysis):

UHPLC-QToF-MS Conditions:

-

The system is operated to achieve separation and sensitive detection of the target alkaloids. Specific parameters for the UHPLC separation and the mass spectrometer settings are optimized for the compounds of interest.

Biosynthesis of Mesembrine Alkaloids

The biosynthesis of mesembrine alkaloids, including the precursors to this compound, is a complex process. The following diagram illustrates a simplified overview of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of mesembrine alkaloids in Sceletium tortuosum.

Experimental Workflow for Alkaloid Quantification

The following diagram outlines a typical workflow for the quantification of this compound and other alkaloids from Sceletium tortuosum plant material.

Caption: General experimental workflow for the quantification of this compound.

Conclusion

This compound represents an intriguing, albeit minor, component of the alkaloid profile of Sceletium tortuosum. Its formation through the biotransformation of mesembrine during fermentation and its differential accumulation in the plant's roots highlight the complex biochemistry of this medicinal plant. The detailed analytical protocols presented in this guide provide a robust framework for the accurate quantification of this compound, which is essential for ongoing research into its potential pharmacological activity and for the quality control of Sceletium-based products. Further investigation into the biosynthesis and physiological role of this compound is warranted to fully understand its contribution to the therapeutic properties of Sceletium tortuosum.

References

- 1. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. researchgate.net [researchgate.net]

- 6. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Biosynthesis of Δ7-Mesembrenone in Sceletium tortuosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium tortuosum, commonly known as Kanna, is a succulent plant native to Southern Africa that has garnered significant interest for its psychoactive properties, primarily attributed to a unique class of alkaloids, the most prominent of which are mesembrine and its derivatives. Among these, Δ7-mesembrenone has been a subject of research due to its potential pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Δ7-mesembrenone, compiling available data, experimental protocols, and visual representations of the biochemical processes.

Proposed Biosynthetic Pathway of Mesembrine Alkaloids

The biosynthesis of the core mesembrine alkaloid structure in Sceletium tortuosum is a distinct pathway that utilizes the aromatic amino acids L-tyrosine and L-phenylalanine as its primary building blocks. L-tyrosine provides the C6-C2-N hydroaromatic unit, while L-phenylalanine contributes the C6 aromatic ring. While the complete enzymatic machinery has not been fully elucidated, radiolabeling studies have led to a proposed pathway. A key hypothetical intermediate in this pathway is a bis-spirodienone, formed from the coupling of intermediates derived from both amino acid precursors[1]. The formation of the characteristic octahydroindole core of mesembrine alkaloids proceeds through a series of subsequent enzymatic reactions.

The final step in the formation of Δ7-mesembrenone appears to be a conversion from mesembrine. Studies on the fermentation of S. tortuosum plant material, a traditional preparation method, have shown a significant decrease in mesembrine concentration with a corresponding increase in Δ7-mesembrenone levels[2]. This transformation is particularly noted to occur in aqueous solutions and is facilitated by sunlight, suggesting a possible photochemical or non-enzymatic final conversion step[3].

Quantitative Data

Quantitative analysis of mesembrine alkaloids in Sceletium tortuosum has primarily focused on the relative concentrations of different alkaloids in plant material under various conditions. Enzyme kinetic data for the specific biosynthetic steps leading to Δ7-mesembrenone is not yet available in the scientific literature. The following table summarizes key quantitative findings from fermentation studies.

| Alkaloid | Initial Concentration (% of dry weight) | Concentration after 10 days of Fermentation (% of dry weight) | Reference |

| Mesembrine | 1.33% | 0.05% | [2] |

| Δ7-Mesembrenone | Below Limit of Quantitation | 0.11% | [2] |

Experimental Protocols

The investigation of the Δ7-mesembrenone biosynthetic pathway relies on a combination of phytochemical extraction, analytical separation, and structural elucidation techniques.

Phytochemical Extraction for Metabolic Profiling

This protocol outlines a general method for the extraction of alkaloids from Sceletium tortuosum plant material for analysis by LC-MS.

Materials:

-

Dried and powdered Sceletium tortuosum leaves

-

Methanol

-

Liquid nitrogen

-

Mortar and pestle

-

2 ml microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh a precise amount of finely ground plant material (e.g., 50 mg) and transfer it to a 2 ml microcentrifuge tube.

-

Add a specific volume of methanol to achieve a desired concentration (e.g., 1 ml for a 50 mg/mL solution)[4].

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 15 minutes in a sonication bath.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the solid plant material.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an appropriate vial for LC-MS analysis.

Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a primary technique for the separation, identification, and quantification of mesembrine alkaloids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight, QToF).

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., Hypersil® C18) is commonly used[5].

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile (ACN), often with a modifier like ammonium hydroxide to improve peak shape for basic alkaloids. An example of an isocratic mobile phase is water:ACN:ammonium hydroxide (25%) in a ratio of 70:30:0.01 (v/v/v)[5].

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 228 nm is suitable for these alkaloids, in addition to mass spectrometric detection[5][6].

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecules [M+H]+.

-

Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) or MSE for fragmentation and structural elucidation[4].

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural confirmation of isolated alkaloids.

Sample Preparation:

-

The purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl3 or MeOD).

NMR Experiments:

-

1H NMR: To determine the number and environment of protons.

-

13C NMR: To determine the number and type of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete molecular structure. The structures of mesembrine, mesembrenone, and Δ7-mesembrenone have been confirmed using these NMR techniques[5].

Conclusion

The biosynthesis of Δ7-mesembrenone in Sceletium tortuosum is an area of active research. While the precursor molecules are well-established, the precise enzymatic steps and their regulation are yet to be fully characterized. The apparent conversion of mesembrine to Δ7-mesembrenone during traditional processing highlights the potential for both enzymatic and non-enzymatic transformations in the final stages of its formation. Further research, including enzyme assays and detailed metabolic flux analysis, is required to fully elucidate this intriguing biosynthetic pathway. The analytical methods detailed in this guide provide a robust framework for researchers to continue to unravel the complexities of mesembrine alkaloid biosynthesis.

References

- 1. Biosynthesis of mesembrine and related alkaloids, mode of incorporation of phenylalanine, and examination of norbelladines as precursors - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of crystalline D7-Mesembrenone.

For Researchers, Scientists, and Drug Development Professionals

Abstract

D7-Mesembrenone, an alkaloid found in the plant species Sceletium tortuosum, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, alongside detailed experimental protocols for its analysis and synthesis. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this and related compounds. While significant strides have been made in understanding this compound, this document also highlights areas where further research is required to fully elucidate its properties and potential applications.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that specific data for the crystalline form, such as melting point and detailed solubility, are not widely available in published literature and represent a key area for future investigation.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5-tetrahydroindol-6-one | |

| Molecular Formula | C₁₇H₂₁NO₃ | [1] |

| Molecular Weight | 287.359 g/mol | [1] |

| CAS Number | 35714-44-4 | [1] |

| Appearance | Solid | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Acetonitrile | Slightly soluble (0.1-1 mg/ml) | [2] |

| Chloroform | Sparingly soluble (1-10 mg/ml) | [2] |

| DMSO | Soluble (qualitative) | [3] |

Note: Comprehensive quantitative solubility data in a wider range of solvents is not currently available.

Table 3: Spectroscopic Data

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to this compound.

Synthesis of (±)-Δ7-Mesembrenone

While a specific, detailed, step-by-step protocol for the synthesis and crystallization of this compound is not available in the reviewed literature, a synthetic route for the racemic mixture has been reported. The general approach is outlined below. Researchers should refer to the primary literature for more detailed experimental conditions.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of (±)-Δ7-Mesembrenone.

Tyrosinase Inhibition Assay

This compound has been identified as a potent tyrosinase inhibitor. The following protocol outlines a general method for assessing this activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (substrate) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a defined volume of the tyrosinase solution to each well.

-

Add varying concentrations of the this compound stock solution to the test wells. Add solvent alone to the control wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of tyrosinase inhibition for each concentration relative to the control.

-

Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the tyrosinase activity.

-

Diagram 2: Tyrosinase Inhibition Assay Workflow

Caption: Workflow for the tyrosinase inhibition assay.

Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. A high-delta7-mesembrenone extract of Sceletium tortuosum has been shown to exhibit potent antioxidant effects[4].

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a defined volume of the DPPH solution to each well.

-

Add varying concentrations of the this compound stock solution to the test wells. Add solvent alone to the control wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

-

Determine the EC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

Diagram 3: DPPH Antioxidant Assay Workflow

Caption: Workflow for the DPPH antioxidant assay.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its known activities, a putative mechanism can be proposed.

Tyrosinase Inhibition Signaling

Tyrosinase is a key enzyme in the melanin biosynthesis pathway. Inhibition of this enzyme by this compound likely occurs through direct binding to the active site, preventing the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing melanin production.

Diagram 4: Proposed Tyrosinase Inhibition Pathway

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Antioxidant Activity Signaling

The antioxidant activity of this compound likely involves the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The exact intracellular signaling pathways modulated by this antioxidant effect require further investigation.

Diagram 5: Putative Antioxidant Signaling

Caption: Putative antioxidant mechanism of this compound.

Future Directions

This technical guide consolidates the current knowledge on crystalline this compound. However, it also underscores the need for further research in several key areas:

-

Crystallization and X-ray Diffraction: A detailed protocol for the crystallization of this compound and subsequent X-ray diffraction analysis is crucial to definitively determine its three-dimensional structure.

-

Quantitative Physicochemical Properties: Thorough characterization of the melting point, boiling point, and solubility in a comprehensive panel of solvents is necessary.

-

Spectroscopic Characterization: A complete set of high-resolution spectroscopic data (NMR, IR, MS) for the pure crystalline compound is required for unambiguous identification and quality control.

-

Elucidation of Signaling Pathways: In-depth studies are needed to unravel the specific molecular targets and signaling cascades through which this compound exerts its biological effects.

The continued investigation of this compound holds significant promise for the development of new therapeutic agents and research tools. This guide serves as a foundational resource to support and stimulate these future research endeavors.

References

Preliminary Studies on the Psychoactive Effects of D7-Mesembrenone: A Technical Guide for Researchers

Abstract: D7-Mesembrenone is a lesser-studied alkaloid found in the plant Sceletium tortuosum, a succulent traditionally used for its mood-enhancing properties. While significant research has focused on the psychoactive effects of its sister compounds, mesembrine and mesembrenone, this compound remains largely uncharacterized in this regard. This technical guide provides a comprehensive overview of the current, limited knowledge on this compound and outlines a proposed framework for its systematic evaluation as a potential psychoactive agent. The document details recommended experimental protocols, data presentation formats, and visual workflows to guide future research in this promising area.

Introduction

Sceletium tortuosum (Kanna) has a long history of traditional use in Southern Africa for its psychoactive properties, including mood elevation and anxiety reduction.[1] The primary alkaloids responsible for these effects are believed to be mesembrine, mesembrenone, mesembrenol, and mesembranol.[2] this compound is another constituent of this plant, though its specific contribution to the overall pharmacological profile of Kanna is currently unknown.[2]

Initial research on this compound has pointed towards potent antioxidant and tyrosinase-inhibiting activities.[3] It is also suggested to possess anti-inflammatory properties.[3] Notably, the process of fermenting Sceletium tortuosum to produce "Kougoed" has been shown to increase the concentration of this compound, suggesting a potential role in the enhanced effects of the fermented product.

This guide aims to bridge the current knowledge gap by providing a structured approach for researchers and drug development professionals to investigate the psychoactive potential of this compound.

Current Knowledge and Hypothesized Mechanisms of Action

While direct evidence of this compound's psychoactive effects is lacking, the known pharmacology of structurally similar alkaloids in Sceletium tortuosum allows for the formulation of primary hypotheses. Mesembrine and mesembrenone are known inhibitors of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[4][5] Therefore, it is plausible that this compound may also interact with these targets.

The proposed psychoactive investigation of this compound should, therefore, prioritize the evaluation of its affinity for and functional activity at key central nervous system targets, including:

-

Serotonin Transporter (SERT): To determine if it possesses antidepressant-like properties.

-

Dopamine Receptors (e.g., D2): To assess any potential impact on reward and motivation pathways.

-

Phosphodiesterase 4 (PDE4): To investigate potential cognitive-enhancing and anti-inflammatory effects.

Proposed Experimental Protocols

To elucidate the psychoactive profile of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo behavioral assessment.

Compound Acquisition and Preparation

For rigorous pharmacological evaluation, this compound should be isolated from Sceletium tortuosum or chemically synthesized to ensure high purity. The synthesis of (±)-Δ7-Mesembrenon has been previously described and provides a viable route for obtaining the necessary quantities of the compound for research purposes.

In Vitro Assays

Objective: To determine the binding affinity of this compound to key CNS targets.

Protocol:

-

Target Preparation: Utilize commercially available cell lines expressing human recombinant SERT, D2 receptors, or purified PDE4 enzyme.

-

Radioligand Binding:

-

For SERT: Use [³H]citalopram as the radioligand.

-

For D2 Receptors: Use [³H]spiperone as the radioligand.

-

For PDE4: Use [³H]rolipram as the radioligand.

-

-

Assay Conditions: Incubate the target preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Detection: Following incubation, separate bound from unbound radioligand via filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values obtained from competitive binding curves.

Objective: To determine the functional activity of this compound at its binding targets (i.e., agonist, antagonist, or inhibitor).

Protocol:

-

SERT Uptake Assay:

-

Use cells expressing SERT and measure the uptake of [³H]serotonin in the presence of varying concentrations of this compound.

-

A decrease in serotonin uptake will indicate inhibitory activity.

-

-

D2 Receptor Activity Assay:

-

Utilize a functional assay that measures a downstream signaling event, such as cAMP production, in cells expressing D2 receptors.

-

Assess the ability of this compound to either mimic (agonist) or block (antagonist) the effects of a known D2 agonist (e.g., quinpirole).

-

-

PDE4 Inhibition Assay:

-

Measure the hydrolysis of cAMP by purified PDE4 enzyme in the presence of varying concentrations of this compound.

-

A decrease in cAMP hydrolysis will indicate inhibitory activity.

-

In Vivo Behavioral Assays (Rodent Models)

Objective: To assess the behavioral effects of this compound in animal models predictive of psychoactive effects in humans.

Protocol:

-

Animals: Use adult male mice or rats.

-

Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Behavioral Tests:

-

Locomotor Activity: To assess for stimulant or sedative effects.

-

Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects.

-

Forced Swim Test: To screen for antidepressant-like activity.

-

Novel Object Recognition Test: To assess potential effects on cognition.

-

-

Data Collection and Analysis: Utilize automated tracking software for objective behavioral scoring and apply appropriate statistical analyses to compare the effects of this compound to a vehicle control and a positive control (e.g., a known antidepressant or anxiolytic).

Data Presentation

Quantitative data from the proposed experiments should be presented in a clear and standardized format to facilitate comparison and interpretation.

Table 1: In Vitro Receptor Binding Affinities of this compound and Related Compounds

| Compound | SERT (Ki, nM) | D2 Receptor (Ki, nM) | PDE4 (Ki, nM) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Mesembrine | 1.4 | >10,000 | 7,800 |

| Mesembrenone | 27 | Data to be determined | 470 |

| Positive Control (e.g., Fluoxetine for SERT) | 0.9 | - | - |

| Positive Control (e.g., Haloperidol for D2) | - | 1.2 | - |

| Positive Control (e.g., Rolipram for PDE4) | - | - | 2.3 |

Table 2: In Vitro Functional Activity of this compound and Related Compounds

| Compound | SERT (% Inhibition at 1µM) | D2 Receptor (EC50/IC50, nM) | PDE4 (IC50, nM) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Mesembrine | High | Weak/None | Moderate |

| Mesembrenone | High | Data to be determined | High |

Table 3: Summary of In Vivo Behavioral Effects of this compound in Rodent Models

| Behavioral Test | Dose Range (mg/kg) | Outcome |

| Locomotor Activity | Data to be determined | Data to be determined |

| Elevated Plus Maze | Data to be determined | Data to be determined |

| Forced Swim Test | Data to be determined | Data to be determined |

| Novel Object Recognition | Data to be determined | Data to be determined |

Visualizations

Hypothesized Signaling Pathways

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow

Caption: Proposed experimental workflow for this compound evaluation.

Logical Relationships of Sceletium Alkaloids

Caption: Known and unknown interactions of Sceletium alkaloids.

Conclusion

This compound represents an unexplored component of the pharmacologically rich plant Sceletium tortuosum. While current direct evidence for its psychoactive effects is non-existent, its structural similarity to other active alkaloids warrants a thorough investigation. The experimental framework proposed in this guide provides a systematic and comprehensive approach to characterizing the psychoactive potential of this compound. The findings from such research will not only enhance our understanding of the pharmacology of Kanna but could also pave the way for the development of novel therapeutics for mood and cognitive disorders.

References

- 1. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. healingherbals.store [healingherbals.store]

- 4. Mesembrenone - Wikipedia [en.wikipedia.org]

- 5. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Anti-Inflammatory Properties of Δ7-Mesembrenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Δ7-Mesembrenone, a prominent alkaloid found in the medicinal plant Sceletium tortuosum, is gaining attention for its potential therapeutic effects. While research into its specific biological activities is ongoing, preliminary studies suggest that it may possess significant antioxidant properties, with a more nuanced role in inflammation. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on the anti-inflammatory potential of Δ7-Mesembrenone. It details the experimental methodologies employed in key studies, presents the available data in a structured format, and visualizes the hypothetical signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic promise of this natural compound.

Introduction

Sceletium tortuosum (L.) N.E. Br., commonly known as Kanna, has a long history of traditional use in South Africa for its mood-enhancing and stress-relieving properties. Modern phytochemical analysis has identified a range of mesembrine-type alkaloids as the primary bioactive constituents. Among these, Δ7-Mesembrenone is a key component, and its biological activities are an active area of investigation. While much of the research on Sceletium tortuosum has focused on its neurological effects, emerging evidence suggests a potential role for its alkaloids in modulating inflammatory and oxidative stress pathways.

A pivotal study in this area compared the in vitro effects of two different Sceletium tortuosum extracts: one with a high concentration of mesembrine and another with a high concentration of Δ7-mesembrenone. This research, conducted on human astrocytes, indicated that the high-Δ7-mesembrenone extract exhibited potent antioxidant effects. In contrast, the high-mesembrine extract demonstrated more direct anti-inflammatory and cytoprotective properties[1][2][3]. It is important to note that the current body of scientific literature primarily focuses on extracts of Sceletium tortuosum, and data on the specific anti-inflammatory activity of isolated Δ7-Mesembrenone is not yet available. This guide will synthesize the findings related to the high-Δ7-mesembrenone extract and provide a framework for future research into the pure compound.

Quantitative Data Summary

Currently, there is a lack of quantitative data (e.g., IC50 values) specifically for the anti-inflammatory effects of isolated Δ7-Mesembrenone. The available research has focused on the qualitative effects of extracts rich in this alkaloid. The table below summarizes the key findings from the comparative study by Bennett et al. (2018), which assessed the effects of a high-Δ7-mesembrenone extract on human astrocytes.

| Parameter | High-Δ7-Mesembrenone Extract | High-Mesembrine Extract | Reference |

| Primary Effect | Potent Antioxidant | Cytoprotective & Anti-inflammatory | [1][2][3] |

| Observed Adverse Effect | Higher risk of adverse effects with overdose | Not specified | [1][2][3] |

Experimental Protocols

The following sections detail the probable experimental methodologies that would be employed to investigate the anti-inflammatory properties of Δ7-Mesembrenone, based on the protocols used for Sceletium tortuosum extracts.

Cell Culture and Treatment

-

Cell Line: Human astrocyte cell lines (e.g., U-87 MG) or primary human astrocytes are suitable for in vitro studies of neuroinflammation.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for cytokine analysis).

-

After reaching a desired confluency (e.g., 80%), the cells are pre-treated with varying concentrations of Δ7-Mesembrenone (or the extract) for a specified period (e.g., 30 minutes).

-

Following pre-treatment, an inflammatory stimulus, such as Lipopolysaccharide (LPS) from Escherichia coli (e.g., 100 ng/mL), is added to the culture medium.

-

The cells are then incubated for a further period (e.g., 23.5 hours) to allow for an inflammatory response.

-

Cytotoxicity and Mitotoxicity Assays

-

MTT Assay (Cytotoxicity): To assess the effect of Δ7-Mesembrenone on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

JC-1 Assay (Mitotoxicity): To evaluate the impact on mitochondrial health, the JC-1 assay can be employed. JC-1 is a cationic dye that accumulates in mitochondria and exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization, an early indicator of apoptosis.

Cytokine Release Assay

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using specific ELISA kits. This assay allows for the determination of the extent to which Δ7-Mesembrenone can inhibit the production of these key inflammatory mediators.

NF-κB Activation Assay

-

Immunofluorescence Staining: To investigate the effect on the NF-κB signaling pathway, immunofluorescence staining for the p65 subunit of NF-κB can be performed. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation by an inflammatory stimulus like LPS, the p65 subunit translocates to the nucleus. The cellular localization of p65 can be visualized using a fluorescently labeled antibody and fluorescence microscopy.

-

Western Blot Analysis: The levels of phosphorylated IκBα (an inhibitor of NF-κB) and total IκBα in cell lysates can be determined by Western blotting. A decrease in IκBα phosphorylation would suggest an inhibition of the NF-κB pathway.

Cyclooxygenase (COX) Inhibition Assay

-

Enzyme Immunoassay (EIA): Commercially available COX-1 and COX-2 inhibitor screening kits can be used to assess the direct inhibitory effect of Δ7-Mesembrenone on these enzymes. These assays typically measure the production of prostaglandin E2 (PGE2), a key product of the COX pathway.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the hypothetical anti-inflammatory signaling pathways that could be modulated by Δ7-Mesembrenone and a typical experimental workflow for its evaluation.

Figure 1: Hypothetical NF-κB Signaling Pathway and Potential Inhibition by Δ7-Mesembrenone.

Figure 2: General Experimental Workflow for In Vitro Anti-Inflammatory Screening.

Discussion and Future Directions

The current scientific literature suggests that while Δ7-Mesembrenone is a potent antioxidant, its direct anti-inflammatory properties may be less pronounced compared to other alkaloids present in Sceletium tortuosum, such as mesembrine. The observed antioxidant activity could, however, indirectly contribute to an anti-inflammatory effect by mitigating oxidative stress, which is a known driver of inflammation.

To definitively elucidate the anti-inflammatory potential of Δ7-Mesembrenone, future research should focus on studies using the isolated, purified compound. Key areas for investigation include:

-

Quantitative analysis: Determining the IC50 values of Δ7-Mesembrenone on the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in various cell types, including immune cells like macrophages (e.g., RAW 264.7) and microglia.

-

Mechanism of action: Investigating the specific molecular targets of Δ7-Mesembrenone within inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

-

Enzymatic inhibition: Assessing the direct inhibitory activity of Δ7-Mesembrenone on key inflammatory enzymes like COX-1, COX-2, and 5-lipoxygenase (5-LOX).

-

In vivo studies: Evaluating the efficacy of purified Δ7-Mesembrenone in animal models of inflammation to translate in vitro findings to a more complex biological system.

Conclusion

Δ7-Mesembrenone remains a compound of significant interest within the alkaloid profile of Sceletium tortuosum. While current evidence from extract-based studies points towards a primary role as an antioxidant, the possibility of direct or indirect anti-inflammatory activity cannot be dismissed. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for future investigations that are essential to fully understand the therapeutic potential of this natural product. Rigorous studies with the isolated compound are imperative to unlock its full pharmacological profile and pave the way for its potential development as a novel therapeutic agent.

References

- 1. Sceletium tortuosum may delay chronic disease progression via alkaloid-dependent antioxidant or anti-inflammatory action | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Sceletium tortuosum may delay chronic disease progression via alkaloid-dependent antioxidant or anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

D7-Mesembrenone: A Technical Whitepaper on its Role Among Mesembrine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

D7-Mesembrenone is a prominent alkaloid found in the South African succulent Sceletium tortuosum, a plant with a long history of traditional use for mood enhancement and anxiety relief. As a member of the mesembrine alkaloid family, this compound shares a core chemical scaffold with other notable compounds such as mesembrenone and mesembrine. However, emerging research indicates that this compound possesses a distinct pharmacological profile, setting it apart from its better-known relatives. This technical guide provides an in-depth analysis of this compound, its relationship to other mesembrine alkaloids, and the current understanding of its biological activities, supported by available quantitative data and experimental methodologies.

Chemical Structures and Comparative Bioactivities

The mesembrine alkaloids are characterized by a 3a-aryl-cis-octahydroindole skeleton. Variations in the saturation of the cyclohexene ring and substitutions on the aromatic ring give rise to a diverse array of compounds with differing pharmacological properties.

Table 1: Comparative Bioactivity of Key Mesembrine Alkaloids

| Alkaloid | Primary Biological Target(s) | Reported Activity | Quantitative Data (Ki or IC50) |

| This compound | Antioxidant Pathways, Tyrosinase | Potent Antioxidant, Tyrosinase Inhibitor | IC50: Data not available in published literature |

| Mesembrenone | Serotonin Transporter (SERT), Phosphodiesterase 4 (PDE4) | Serotonin Reuptake Inhibitor, PDE4 Inhibitor | SERT Ki: 27 nM[1][2], PDE4 Ki: 470 nM[1][2], PDE4B IC50: 0.47 µg/mL[1] |

| Mesembrine | Serotonin Transporter (SERT), Phosphodiesterase 4 (PDE4) | Serotonin Reuptake Inhibitor, Weak PDE4 Inhibitor | PDE4B IC50: 7.8 µg/mL[1] |

| Mesembrenol | Phosphodiesterase 4 (PDE4) | PDE4 Inhibitor | PDE4B IC50: 16 µg/mL[1] |

Note: Ki (Inhibitor Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates higher potency.

Biosynthesis of Mesembrine Alkaloids

The biosynthesis of mesembrine alkaloids is a complex process originating from the amino acids phenylalanine and tyrosine. While the complete enzymatic pathway is still under investigation, a proposed sequence suggests that sceletenone is a key intermediate. This precursor undergoes a series of modifications, including demethylation and oxidation, to yield various mesembrine alkaloids. The fermentation of Sceletium tortuosum has been shown to alter the alkaloid profile, notably increasing the concentration of this compound, suggesting it may be a metabolic product of other alkaloids like mesembrine under certain conditions.

Proposed biosynthetic relationships of key mesembrine alkaloids.

Signaling Pathways

The distinct biological activities of mesembrine alkaloids can be attributed to their interaction with specific signaling pathways.

Serotonin Reuptake Inhibition by Mesembrenone and Mesembrine

Mesembrenone and mesembrine act as serotonin reuptake inhibitors by binding to the serotonin transporter (SERT). This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration and prolonged availability of this neurotransmitter to bind to postsynaptic receptors. The downstream effects of this increased serotonergic signaling are complex and involve the modulation of various intracellular pathways, ultimately influencing mood and cognition.[4][5][6]

Signaling pathway of SERT inhibition by mesembrine alkaloids.

Phosphodiesterase 4 (PDE4) Inhibition by Mesembrenone

Mesembrenone is also a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, mesembrenone increases intracellular cAMP levels. cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory effects and potential cognitive enhancement.[3][7]

Signaling pathway of PDE4 inhibition by mesembrenone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.

Serotonin Transporter (SERT) Binding Assay

-

Objective: To determine the binding affinity of test compounds to the serotonin transporter.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing human SERT are prepared from cultured cells or brain tissue.

-

Radioligand Binding: Membranes are incubated with a radiolabeled ligand specific for SERT (e.g., [³H]citalopram) in the presence of varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Phosphodiesterase 4 (PDE4) Inhibition Assay

-

Objective: To measure the inhibitory activity of test compounds against PDE4.

-

Methodology:

-

Enzyme and Substrate: Recombinant human PDE4 enzyme is used. The substrate is cyclic AMP (cAMP).

-

Reaction: The enzyme, substrate, and varying concentrations of the test compound are incubated in an appropriate buffer.

-

Detection: The amount of AMP produced is quantified. This can be done using various methods, including fluorescence polarization, enzyme-linked immunosorbent assay (ELISA), or by using a radiolabeled substrate ([³H]cAMP) and separating the product by chromatography.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the PDE4 activity (IC50) is calculated from the dose-response curve.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Objective: To assess the free radical scavenging capacity of a compound.

-

Methodology:

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

-

Reaction: Varying concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined.

-

Tyrosinase Inhibition Assay

-

Objective: To evaluate the ability of a compound to inhibit the enzyme tyrosinase.

-

Methodology:

-

Enzyme and Substrate: Mushroom tyrosinase is commonly used. L-DOPA is a typical substrate.

-

Reaction: The enzyme is pre-incubated with varying concentrations of the test compound. The reaction is initiated by the addition of the substrate.

-

Detection: The formation of dopachrome, the product of the reaction, is monitored by measuring the increase in absorbance at a specific wavelength (around 475 nm) over time.

-

Data Analysis: The initial rate of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined, and the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

-

Conclusion and Future Directions

This compound presents a fascinating divergence in the pharmacological landscape of mesembrine alkaloids. While its relatives, mesembrenone and mesembrine, primarily target CNS pathways related to serotonin and cAMP signaling, this compound's reported antioxidant and tyrosinase inhibitory properties suggest potential applications in areas such as dermatology and the mitigation of oxidative stress-related conditions.

A significant gap in the current research is the lack of quantitative data (IC50 values) for this compound's primary activities. Future research should focus on isolating or synthesizing pure this compound to perform comprehensive in vitro and in vivo studies to quantify its antioxidant and tyrosinase inhibitory potency. Furthermore, a more detailed elucidation of the mesembrine alkaloid biosynthetic pathway will be crucial to understanding the regulation of this compound production in Sceletium tortuosum. A deeper understanding of the unique pharmacological profile of this compound will undoubtedly open new avenues for drug discovery and development.

References

- 1. Mesembrenone | 468-54-2 | Benchchem [benchchem.com]

- 2. Mesembrenone - Wikipedia [en.wikipedia.org]

- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ClinPGx [clinpgx.org]

- 7. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

In Silico Modeling of D7-Mesembrenone Receptor Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of D7-Mesembrenone's binding to its putative human receptor targets. This compound, a lesser-studied alkaloid from the plant Sceletium tortuosum, is structurally related to mesembrine and mesembrenone, which are known to interact with the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][2][3] This document outlines detailed methodologies for homology modeling, molecular docking, and molecular dynamics simulations to elucidate the potential binding affinities and interaction mechanisms of this compound. Furthermore, it presents the associated signaling pathways of its putative targets and provides structured templates for data presentation. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and natural product pharmacology.

Introduction

Sceletium tortuosum, a succulent plant indigenous to Southern Africa, has a long history of traditional use for mood elevation and anxiety reduction.[4] The psychoactive properties of this plant are largely attributed to a group of mesembrine-type alkaloids, with mesembrine and mesembrenone being the most studied.[2] These compounds have been shown to act as serotonin reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors, providing a basis for their antidepressant and anxiolytic effects.[2][3]

This compound is another alkaloid found in Sceletium tortuosum.[4] While its pharmacological profile is not well-characterized, its structural similarity to mesembrine and mesembrenone suggests that it may share similar biological targets. In silico modeling offers a powerful and resource-efficient approach to investigate the potential interactions of this compound with these targets at a molecular level.

This guide will focus on the in silico investigation of this compound's binding to two primary putative receptors:

-

Human Serotonin Transporter (hSERT): A key regulator of serotonergic neurotransmission and the primary target for many antidepressant medications.[5][6]

-

Human Phosphodiesterase 4 (PDE4): An enzyme involved in the degradation of the second messenger cyclic AMP (cAMP), playing a crucial role in inflammation and intracellular signaling.[2][7]

By providing a detailed workflow, from ligand and protein preparation to simulation and analysis, this document aims to facilitate the computational evaluation of this compound as a potential therapeutic agent.

Experimental Protocols and Methodologies

This section details the step-by-step protocols for the in silico modeling of this compound receptor binding.

Ligand and Protein Preparation

A crucial first step in any in silico modeling study is the accurate preparation of both the small molecule (ligand) and the protein target.

2.1.1. This compound 3D Structure Generation

-

Protocol:

-

Obtain the 2D chemical structure of this compound from a chemical database such as PubChem or draw it using a chemical sketcher like MarvinSketch or ChemDraw.

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel or the builder functionality within molecular modeling suites (e.g., Schrödinger's Maestro, BIOVIA Discovery Studio).

-

Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.

-

For docking studies, it is advisable to generate multiple low-energy conformers to account for the ligand's flexibility.

-

2.1.2. Receptor Structure Preparation

High-resolution crystal structures of the target proteins are essential for accurate docking and simulation studies.

-

Protocol:

-

Download the crystal structures of human SERT and PDE4 from the Protein Data Bank (PDB). Recommended PDB entries include:

-

Using a molecular modeling software package, prepare the protein structures by:

-

Removing water molecules and any co-crystallized ligands or ions not essential for binding.

-

Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

-

Assigning correct bond orders and protonation states for amino acid residues, particularly histidines, at a physiological pH (7.4).

-

Repairing any missing side chains or loops in the protein structure. Homology modeling may be necessary if significant portions are missing.

-

Performing a constrained energy minimization to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms fixed to preserve the experimental conformation.

-

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.

-

Protocol:

-

Binding Site Definition: Identify the binding pocket on the receptor. For hSERT, this is the central serotonin binding site. For PDE4, it is the active site where cAMP hydrolysis occurs. The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure or by using pocket detection algorithms.

-

Grid Generation: Generate a docking grid that encompasses the entire binding site. The grid defines the space where the docking algorithm will search for favorable ligand poses.

-

Ligand Docking: Dock the prepared 3D structure(s) of this compound into the defined binding site using a docking program such as AutoDock, Glide, or HADDOCK.[9][10]

-

Pose Selection and Scoring: The docking program will generate multiple binding poses for this compound. These poses are ranked based on a scoring function that estimates the binding free energy. Select the top-ranked poses for further analysis.

-

Interaction Analysis: Analyze the interactions between this compound and the receptor for the top-ranked poses. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the docked pose.

-

Protocol:

-

System Setup:

-

Take the best-ranked docked pose of the this compound-receptor complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).[4]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization: Perform a thorough energy minimization of the entire solvated system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K for physiological conditions) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system reaches a stable state. Position restraints on the protein and ligand heavy atoms are typically applied and gradually released during this phase.

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the dynamics of the protein-ligand complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess:

-

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.

-

Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of this compound to the receptor.

-

-

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound

| Receptor | Putative Binding Site | Docking Score (e.g., kcal/mol) | Key Interacting Residues | Type of Interaction (H-bond, Hydrophobic, etc.) |

| hSERT | Central Binding Site | |||

| PDE4B | Active Site | |||

| PDE4D | Active Site |

Table 2: Molecular Dynamics Simulation Analysis of this compound Complexes

| System | Simulation Length (ns) | Average RMSD (Protein Backbone, Å) | Average RMSD (Ligand, Å) | Persistent Hydrogen Bonds (>50% occupancy) | Estimated Binding Free Energy (MM/PBSA, kcal/mol) |

| This compound-hSERT | |||||

| This compound-PDE4B | |||||

| This compound-PDE4D |

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding the complex workflows and biological pathways involved in this research.

In Silico Modeling Workflow

Serotonin Transporter (SERT) Signaling Pathway

References

- 1. rcsb.org [rcsb.org]

- 2. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 5. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. rcsb.org [rcsb.org]

- 9. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 10. youtube.com [youtube.com]

The Ethnobotanical Significance of ∆7-Mesembrenone Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the ethnobotanical significance of plants containing ∆7-Mesembrenone, with a primary focus on Sceletium tortuosum (Kanna). It synthesizes traditional knowledge with modern scientific research, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these unique alkaloids.

Introduction: The Ethnobotanical Heritage of Sceletium tortuosum

For centuries, the indigenous Khoisan people of Southern Africa have utilized the succulent plant Sceletium tortuosum, locally known as "Kanna" or "Kougoed," for its mood-elevating, anxiety-reducing, and hunger-suppressing properties.[1][2] Traditional use involved chewing the fermented plant material, a critical step that has been scientifically shown to alter the plant's alkaloid profile, significantly influencing its psychoactive effects. At the heart of this transformation lies a complex interplay of mesembrine alkaloids, including mesembrine, mesembrenone, and the focus of this guide, ∆7-Mesembrenone.

∆7-Mesembrenone: A Key Bioactive Constituent

∆7-Mesembrenone is a prominent alkaloid found in Sceletium tortuosum. While the overall pharmacological effects of Kanna are attributed to a synergistic interaction of its various alkaloids, ∆7-Mesembrenone has been identified as a significant contributor with distinct biological activities.

Ethnobotanical Relevance: The Role of Fermentation

The traditional preparation of Kanna involves a fermentation process where the crushed plant material is sealed in a container and exposed to sunlight for several days.[1] This process is crucial for the conversion of mesembrine into ∆7-mesembrenone.[3][4] Studies have shown that under aqueous conditions and sunlight, mesembrine concentrations decrease significantly, while ∆7-mesembrenone levels increase.[3][4] This traditional knowledge, refined over generations, highlights an ancient understanding of phytochemical manipulation to enhance the desired effects of the plant.

Quantitative Analysis of ∆7-Mesembrenone

The concentration of ∆7-Mesembrenone in Sceletium tortuosum can vary depending on the plant part, cultivation conditions, and processing methods.

Table 1: Concentration of ∆7-Mesembrenone in Sceletium tortuosum

| Plant Part | Condition | ∆7-Mesembrenone Concentration (% of total alkaloids) | Reference |

| Shoots | Unfermented | Low to undetectable | [3] |

| Roots | Unfermented | Higher than shoots | [3][5] |

| Aerial Parts | Fermented (10 days) | Increased from below Limit of Quantitation to 0.11% of dry weight | [4] |

| Roots | Hydroponically grown (specific fertigation regimes) | Up to 52.37% of total alkaloid area | [3] |

| Shoots | Hydroponically grown (specific fertigation regimes) | Up to 37.23% of total alkaloid area | [3] |

Pharmacological Properties and Mechanism of Action

The pharmacological effects of Sceletium tortuosum are primarily attributed to the synergistic action of its mesembrine alkaloids, which act as serotonin reuptake inhibitors (SRIs) and phosphodiesterase 4 (PDE4) inhibitors.[6][7] While mesembrine and mesembrenone are more potent in this regard, ∆7-Mesembrenone contributes to the overall therapeutic profile through its distinct activities.

Antioxidant and Anti-inflammatory Effects

Research has highlighted that extracts of Sceletium tortuosum rich in ∆7-mesembrenone exhibit potent antioxidant effects.[8] This activity is significant in the context of neuroprotection and may contribute to the plant's traditional use for overall well-being. Additionally, ∆7-Mesembrenone is believed to have anti-inflammatory properties that could play a role in the synergistic effects of the plant's alkaloids.[9]

Tyrosinase Inhibition

∆7-Mesembrenone has been identified as a powerful inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[3] This property suggests potential applications in dermatology and cosmetology.

Contribution to Psychoactive Effects

While less potent as an SRI compared to mesembrine, ∆7-Mesembrenone is believed to contribute to the overall mood-enhancing and anxiolytic effects of Kanna.[5] Its presence in the fermented product, which is traditionally considered more potent, underscores its importance in the plant's psychoactive profile.

Diagram 1: Proposed Synergistic Mechanism of Mesembrine Alkaloids

Caption: Proposed synergistic mechanism of major Sceletium tortuosum alkaloids.

Experimental Protocols

Isolation and Quantification of ∆7-Mesembrenone using High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies described in the literature for the analysis of mesembrine-type alkaloids.[10]

5.1.1. Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the aerial parts of Sceletium tortuosum at 40°C for 48 hours and grind into a fine powder.

-

Extraction:

-

Macerate 1g of the powdered plant material in 10 mL of methanol.

-

Sonciate the mixture for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

-

5.1.2. HPLC System and Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and ammonium hydroxide (e.g., 70:30:0.01 v/v/v).[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 228 nm.

-

Injection Volume: 20 µL.

-

Quantification: Use a validated reference standard of ∆7-Mesembrenone to create a calibration curve for accurate quantification.

Diagram 2: Experimental Workflow for ∆7-Mesembrenone Quantification

Caption: A typical experimental workflow for the quantification of ∆7-Mesembrenone.

Future Directions and Drug Development Potential

The ethnobotanical knowledge surrounding Sceletium tortuosum provides a strong foundation for modern drug discovery and development. The unique properties of ∆7-Mesembrenone, particularly its antioxidant and tyrosinase inhibitory effects, warrant further investigation.

-

Standardization of Extracts: The development of standardized extracts with consistent levels of ∆7-Mesembrenone and other key alkaloids is crucial for clinical research and the formulation of reliable therapeutic products.

-

Clinical Trials: Rigorous clinical trials are needed to fully elucidate the therapeutic potential of ∆7-Mesembrenone, both alone and in combination with other mesembrine alkaloids, for conditions related to oxidative stress, inflammation, and skin disorders.

-

Pharmacokinetic Studies: Further research into the absorption, distribution, metabolism, and excretion (ADME) of ∆7-Mesembrenone is necessary to optimize dosing and delivery systems.

Conclusion

∆7-Mesembrenone is a significant bioactive alkaloid in Sceletium tortuosum with a rich ethnobotanical history. Traditional preparation methods, particularly fermentation, play a crucial role in modulating its concentration, thereby influencing the plant's overall effects. Modern scientific research has begun to unravel the specific pharmacological properties of ∆7-Mesembrenone, revealing its potential as a potent antioxidant and tyrosinase inhibitor. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for the continued exploration of this promising natural compound in the fields of ethnopharmacology, drug discovery, and therapeutic development.

References

- 1. reddit.com [reddit.com]

- 2. Mesembrenone | 468-54-2 | Benchchem [benchchem.com]